molecular formula C13H9F3N2O5S B1409426 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858251-46-3

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No.: B1409426
CAS No.: 1858251-46-3
M. Wt: 362.28 g/mol
InChI Key: NYHVTJDITISMAJ-UHFFFAOYSA-N
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Description

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound features a nitro group, a trifluoromethyl group, and a phenoxy group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide .

Scientific Research Applications

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The nitro group and sulfonamide moiety play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-(trifluoromethyl)phenol
  • 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Nitro-4-(trifluoromethyl)benzonitrile

Uniqueness

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its antimicrobial properties compared to similar compounds .

Properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O5S/c14-13(15,16)11-7-8(18(19)20)1-6-12(11)23-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHVTJDITISMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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